Plafibride: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Actions
Plafibride: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Actions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plafibride is a synthetic compound belonging to the fibrate class of drugs, recognized for its dual therapeutic effects as a hypolipidemic and antiplatelet agent.[1] Structurally, it is an acyl derivative of morpholinomethylurea with clofibric acid.[1] This technical guide provides a comprehensive overview of Plafibride's chemical and physical properties, its pharmacological mechanisms of action, and detailed experimental methodologies for its study.
Chemical Structure and Identification
Plafibride is chemically known as 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide.[2] Its chemical structure and key identifiers are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide | [2] |
| CAS Number | 63394-05-8 | [2] |
| Molecular Formula | C₁₆H₂₂ClN₃O₄ | |
| Molecular Weight | 355.81 g/mol | |
| SMILES | CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl | |
| InChI | InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22) |
Physical and Chemical Properties
| Property | Value/Description | Reference |
| Description | Aromatic ether; Acyl derivative of morpholinomethylurea with clofibric acid | |
| XLogP3-AA (Computed) | 2.4 |
Pharmacological Properties and Mechanism of Action
Plafibride exhibits two primary pharmacological activities: antiplatelet aggregation and hypolipidemia.
Antiplatelet Activity
Plafibride's antiplatelet effect is primarily attributed to its inhibition of 3',5'-cyclic AMP (cAMP) phosphodiesterase. This enzyme is responsible for the degradation of cAMP. By inhibiting its activity, Plafibride leads to an increase in intracellular cAMP levels within platelets. Elevated cAMP levels, in turn, inhibit platelet activation and subsequent aggregation. This mechanism is distinct from the arachidonic acid pathway, as Plafibride does not affect the generation of prostaglandin endoperoxides, prostacyclin, or thromboxane A2. Clinical studies have demonstrated a significant decrease in platelet aggregation induced by ADP and adrenaline in patients treated with Plafibride.
Hypolipidemic Activity
As a fibrate, Plafibride's hypolipidemic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Activation of PPAR-α leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
The key mechanisms include:
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Reduced VLDL Production: PPAR-α activation decreases the hepatic production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, and reduces fatty acid and triglyceride synthesis. This leads to a decrease in the secretion of very-low-density lipoprotein (VLDL) from the liver.
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Enhanced Triglyceride Catabolism: By increasing the expression of lipoprotein lipase and decreasing ApoC-III, fibrates enhance the lipolysis of triglyceride-rich particles.
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Increased HDL Cholesterol: PPAR-α activation stimulates the transcription of genes encoding for the major HDL apolipoproteins, ApoA-I and ApoA-II, leading to increased HDL levels.
Clinical studies have shown that Plafibride significantly reduces blood triglycerides and tends to decrease the pre-beta-lipoprotein fraction while increasing HDL-cholesterol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Plafibride.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard methods for evaluating platelet function.
Objective: To assess the in vitro effect of Plafibride on platelet aggregation induced by agonists such as ADP or adrenaline.
Materials:
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Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.
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Plafibride stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).
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Platelet agonists: Adenosine diphosphate (ADP) and adrenaline solutions.
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Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
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Light transmission aggregometer.
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Pipettes, cuvettes, and stir bars.
Procedure:
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Preparation of PRP and PPP:
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Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
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Transfer the supernatant (PRP) to a separate tube.
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Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
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Assay:
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Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
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Pipette a defined volume of PRP into a cuvette with a stir bar and pre-warm to 37°C.
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Add the desired concentration of Plafibride or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
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Add the platelet agonist (e.g., ADP or adrenaline) to initiate aggregation.
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Record the change in light transmission for a set period (e.g., 5-10 minutes).
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Data Analysis:
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The percentage of platelet aggregation is calculated from the change in light transmission.
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Compare the aggregation in the presence of Plafibride to the vehicle control to determine the inhibitory effect.
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3',5'-Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay
This protocol is based on standard methods for measuring PDE activity.
Objective: To determine the inhibitory effect of Plafibride on cAMP PDE activity.
Materials:
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Source of cAMP PDE (e.g., platelet lysate).
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Plafibride stock solution.
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[³H]-cAMP (radiolabeled substrate).
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5'-Nucleotidase (Crotalus atrox snake venom).
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Anion-exchange resin (e.g., Dowex).
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Assay buffer (e.g., Tris-HCl with Mg²⁺).
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Scintillation fluid and counter.
Procedure:
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Assay Reaction:
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In a reaction tube, combine the assay buffer, the desired concentration of Plafibride or vehicle control, and the cAMP PDE enzyme source.
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Pre-incubate the mixture at 30°C or 37°C.
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Initiate the reaction by adding a known amount of [³H]-cAMP.
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Incubate for a specific time during which the reaction is linear.
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Terminate the reaction by boiling or adding a stop solution.
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-
Conversion of [³H]-AMP to [³H]-Adenosine:
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Cool the samples and add 5'-nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
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Incubate for a sufficient time for the conversion to complete.
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-
Separation and Quantification:
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Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will pass through.
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Collect the eluate containing [³H]-adenosine.
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Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
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Data Analysis:
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The amount of [³H]-adenosine is proportional to the PDE activity.
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Calculate the percentage of inhibition by comparing the activity in the presence of Plafibride to the vehicle control.
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Conclusion
Plafibride is a dual-acting therapeutic agent with well-defined mechanisms for its antiplatelet and hypolipidemic effects. Its inhibition of cAMP phosphodiesterase provides a clear pathway for its anti-aggregatory properties, while its function as a PPAR-α agonist aligns it with the broader class of fibrate drugs for lipid management. The experimental protocols outlined in this guide provide a framework for the continued investigation of Plafibride and similar compounds in drug discovery and development. Further research to obtain experimental data on its physical properties would provide a more complete profile of this compound.
References
- 1. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
